Lacto-N-fucopentaose V: A Technical Guide on Structure and Function
Lacto-N-fucopentaose V: A Technical Guide on Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the human milk oligosaccharide (HMO) Lacto-N-fucopentaose V (LNFP V), focusing on its molecular structure and biological functions. The information presented herein is intended to support research and development efforts in the fields of nutrition, immunology, and therapeutic agent design.
Molecular Structure of Lacto-N-fucopentaose V
Lacto-N-fucopentaose V is a neutral pentasaccharide, a complex carbohydrate composed of five monosaccharide units.[1] Its chemical formula is C32H55NO25, with a molecular weight of 853.77 g/mol .[2][3] The constituent monosaccharides are D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), D-glucose (Glc), and L-fucose (Fuc).
The precise arrangement and glycosidic linkages of these units are crucial for the biological activity of LNFP V. The structure is defined as:
Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [3][4]
This can be broken down as follows:
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A lactose (B1674315) (Galβ1-4Glc) core.
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A lacto-N-biose (Galβ1-3GlcNAc) unit linked to the galactose of the lactose core.
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A fucose molecule attached to the glucose of the lactose core.
A key structural feature is the α1,3-linkage of the fucose residue to the glucose unit.[5] This specific linkage distinguishes it from its isomers, such as Lacto-N-fucopentaose I, II, and III, and is critical in determining its interaction with host and microbial receptors.
Caption: Molecular structure of Lacto-N-fucopentaose V.
Biological Functions and Mechanisms of Action
Human milk oligosaccharides are not readily digested by the infant, suggesting their primary roles are not directly nutritional. Instead, they function as bioactive molecules that shape the infant's gut microbiome and immune system.
Prebiotic Activity
LNFP V, like many other HMOs, is believed to exert a prebiotic effect by selectively promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides. These bacteria possess the necessary glycoside hydrolases to break down the complex structure of LNFP V and utilize it as a carbon source. The fermentation of LNFP V by these commensal bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogenic bacteria and provides an energy source for colonocytes, thereby strengthening the gut barrier function.
Immunomodulatory Effects
The immunomodulatory properties of fucosylated HMOs are an area of intense research. While much of the specific research has focused on its isomer, Lacto-N-fucopentaose III (LNFPIII), the shared structural motifs suggest potential overlapping functions. LNFPIII has been shown to modulate immune responses by interacting with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[6][7] This interaction can lead to a dampening of inflammatory responses and a skewing of the T-helper cell balance towards a Th2-dominant profile, which is generally less inflammatory.[6]
For instance, in studies involving HIV-infected macrophages, treatment with a dextran-conjugated form of LNFPIII led to a significant increase in the production of anti-HIV β-chemokines and a reduction in the expression of pro-inflammatory cytokines.[8]
| Cytokine/Chemokine | HIV-infected (pg/mL) | HIV-infected + LNFPIII-dextran (pg/mL) | p-value |
| MIP-1α (CCL3) | 84.48 ± 22 | 155 ± 40.4 | 0.03 |
| MIP-1β (CCL4) | 208.14 ± 112 | 319.9 ± 131.2 | 0.02 |
| CCL5 | 125.6 ± 26.54 | 198.53 ± 30.9 | 0.02 |
| IL-1β (relative expression) | 2.21 ± 0.6 | 1.1 ± 0.4 | 0.04 |
| IL-18 (relative expression) | 0.23 ± 0.05 | 0.02 ± 0.005 | 0.004 |
| Table 1: Effect of LNFPIII-dextran on cytokine and chemokine production in HIV-infected macrophages. Data are presented as mean ± SEM.[8] |
This suggests a potential role for fucosylated oligosaccharides like LNFP V in modulating immune responses in infectious and inflammatory conditions.
Caption: Proposed immunomodulatory signaling of fucosylated oligosaccharides.
Anti-Adhesive Antimicrobial Properties
LNFP V can act as a soluble decoy receptor, mimicking the glycans on the surface of host epithelial cells. Pathogenic bacteria, such as certain strains of Escherichia coli and Campylobacter jejuni, often initiate infection by binding to these surface glycans. By binding to LNFP V in the intestinal lumen, the pathogens are prevented from adhering to the intestinal wall and are subsequently cleared from the gut.[9] This anti-adhesive mechanism is a key component of the protective effects of HMOs against infectious diarrhea in infants.[10]
Studies on other fucosylated HMOs have demonstrated significant inhibition of pathogen adhesion. For example, 3-fucosyllactose (B594375) has been shown to reduce the adhesion of enterotoxigenic E. coli to Caco-2 intestinal epithelial cells by 43%.[9]
Experimental Protocols
Quantification of Lacto-N-fucopentaose V in Biological Samples
A common method for the analysis and quantification of HMOs is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[11]
Objective: To quantify the concentration of LNFP V in a complex biological matrix such as human milk or infant formula.
Methodology:
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Sample Preparation:
-
Lyophilize the liquid sample to remove water.
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Reconstitute the dried sample in a known volume of a suitable solvent, such as a 1:1 ethanol/water mixture.
-
Centrifuge the sample to pellet proteins and other insoluble components.
-
Collect the supernatant for analysis. For samples with high lactose content, enzymatic digestion of lactose may be employed prior to solid-phase extraction to isolate the oligosaccharide fraction.[12]
-
-
Chromatographic Separation:
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HPLC System: A system such as the Dionex Ultimate 3000 RS.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, for example, a HILIC-OH5 column (2.1x150mm, 2.7µm).
-
Mobile Phase A: 20mM ammonium (B1175870) formate (B1220265) in water, pH 4.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from high to low concentration of solvent B.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus hybrid FT mass spectrometer.
-
Ionization Source: Heated electrospray ionization (HESI) in negative mode.
-
Scan Mode: Full scan mode for detection and parallel reaction monitoring (PRM) for targeted MS/MS fragmentation and quantification.
-
Mass Range: m/z 200-1500.
-
-
Quantification:
-
Prepare a series of calibration standards of purified LNFP V at known concentrations (e.g., 10 to 5000 ng/mL).
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of LNFP V in the sample by interpolating its peak area on the calibration curve.
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Caption: Workflow for the quantification of LNFP V by LC-MS.
In Vitro Pathogen Adhesion Assay
This assay is used to evaluate the ability of LNFP V to inhibit the binding of pathogenic bacteria to intestinal epithelial cells.[9]
Objective: To determine the anti-adhesive properties of LNFP V against a specific pathogen.
Methodology:
-
Cell Culture:
-
Culture a human intestinal epithelial cell line, such as Caco-2, to confluence in appropriate cell culture plates (e.g., 24-well plates).
-
-
Bacterial Culture:
-
Grow the pathogenic bacterial strain (e.g., enterotoxigenic E. coli) to the mid-logarithmic phase in a suitable broth medium.
-
Wash the bacteria with phosphate-buffered saline (PBS) and resuspend to a defined concentration.
-
-
Inhibition Assay (Pre-incubation Method):
-
Prepare solutions of LNFP V at various concentrations in cell culture medium. A negative control (medium only) and a positive control (another known inhibitory oligosaccharide) should be included.
-
Pre-incubate the bacterial suspension with the different concentrations of LNFP V for a set period (e.g., 1 hour at 37°C).
-
Remove the culture medium from the Caco-2 cells and add the bacteria/LNFP V mixtures to the wells.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.
-
-
Quantification of Adhesion:
-
Wash the Caco-2 cell monolayers thoroughly with PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on agar (B569324) plates to determine the number of colony-forming units (CFUs).
-
Calculate the percentage of adhesion inhibition relative to the control without LNFP V.
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Conclusion
Lacto-N-fucopentaose V is a structurally defined human milk oligosaccharide with significant potential for influencing infant health through its prebiotic, immunomodulatory, and anti-adhesive properties. Its specific structure, particularly the α1,3-fucosidic linkage, is fundamental to its biological activity. Further research into the precise mechanisms of action of LNFP V will be crucial for its potential application in infant formula, functional foods, and as a novel therapeutic agent for infectious and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important bioactive molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lacto-N-fucopentaose V | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacto-N-fucopentaose V (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 4. Lacto-N-fucopentaose V (LNFP V) grafted on polyacrylamide (PAA) [elicityl-oligotech.com]
- 5. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASONACO - Human milk oligosaccharides [masonaco.org]
- 12. benthamopen.com [benthamopen.com]
